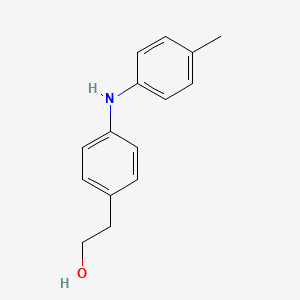
2-(4-(p-Tolylamino)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(p-Tolylamino)phenyl)ethanol is an organic compound with the molecular formula C15H17NO. It is a yellow to off-white solid with a melting point of 97 to 101 °C . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Tolylamino)phenyl)ethanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This reaction typically requires an aryl halide activated by electron-withdrawing groups and a strong nucleophile . Another method involves the reaction of 4-(p-tolylamino)pent-3-en-2-one with arylglyoxals and acetylacetone in water at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-(p-Tolylamino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(4-(p-Tolylamino)phenyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(p-Tolylamino)phenyl)ethanol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other aromatic compounds. These interactions may involve binding to receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An antiseptic and preservative used in cosmetics and pharmaceuticals.
Ethanol: A common solvent and disinfectant with well-known sedative effects.
Uniqueness
2-(4-(p-Tolylamino)phenyl)ethanol is unique due to its specific structure, which combines an aromatic ring with an amino group and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[4-(4-methylanilino)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-12-2-6-14(7-3-12)16-15-8-4-13(5-9-15)10-11-17/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
UPUIJVCUSRPCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















